molecular formula C16H8Cl3F3N2O2 B2912539 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one CAS No. 400088-43-9

6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2912539
CAS No.: 400088-43-9
M. Wt: 423.6
InChI Key: XNNOXWOFQYRMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a synthetic small molecule based on the quinazolinone scaffold, a structure of high significance in medicinal chemistry and drug discovery. Quinazoline and quinazolinone derivatives are extensively researched due to their diverse biological activities. These compounds are known to interact with various enzymatic targets; for instance, several approved quinazoline-based drugs, such as Erlotinib and Gefitinib, function as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, making this class particularly valuable in oncology research . Beyond oncology, quinazoline derivatives have demonstrated a broad spectrum of other pharmacological properties in research settings, including but not limited to antibacterial, antifungal, anti-inflammatory, antimalarial, and anticonvulsant activities . The specific substitution pattern on this compound—featuring dichloro, trifluoromethyl, and a (4-chlorophenyl)methoxy group—suggests it is designed for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new inhibitors for various disease-related enzymes or to explore novel mechanisms of action. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOXWOFQYRMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties

Compound Name Substituents (Positions) Key Features Bioactivity/Notes Reference
Target Compound 6,8-Cl; 2-CF₃; 3-(4-Cl-C₆H₄-OCH₂) High electronegativity, lipophilicity Unknown (commercially available)
4j (Molecules, 2014) 6,8-Ph; 2-Me; 3-diphenylpropyl Bulky aryl groups, increased lipophilicity Synthetic intermediate; no bioactivity
4e (Molecules, 2014) 6,8-(4-F-C₆H₄); 2-Et Fluorophenyl groups, moderate polarity No reported bioactivity
SPC-I Br (Selvam et al., 2005) 6,8-Br; 2,3-disubstituted triazin-3-yl Bromine’s larger atomic radius Antibacterial, anti-HIV activity
SVM 8 (Coumarin derivative) 6,8-Cl; thiazole-benzylidene Coumarin scaffold, halogen-thiazole hybrid Potential pharmaceutical applications

Key Observations:

  • Halogen Effects : The target’s 6,8-dichloro substitution contrasts with 4j’s phenyl groups (enhanced bulk) and SPC-I Br’s dibromo substitution. Chlorine’s smaller size and higher electronegativity may improve membrane permeability compared to bromine .
  • Fluorinated Groups : The trifluoromethyl group in the target compound likely enhances metabolic stability over methyl or ethyl substituents (e.g., 4j, 4e) due to reduced oxidative metabolism .

Physical and Spectral Data

  • Melting Points: The target compound’s melting point is unreported, but analogs like 4j (289–292°C) and 4e (252–254°C) suggest high thermal stability, typical for halogenated quinazolinones .
  • Spectral Signatures : Expected IR peaks for C=O (1688–1656 cm⁻¹) and C-Cl (750–550 cm⁻¹) align with 4j and 4e .

Biological Activity

The compound 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C14_{14}H9_{9}Cl2_{2}F3_{3}N\O
  • Molecular Weight : 343.13 g/mol

Structural Features

  • Dichloro and Trifluoromethyl Groups : These halogen substituents contribute to the compound's lipophilicity and potential interactions with biological targets.
  • Methoxy Group : Enhances solubility and may influence binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that the compound exhibits cytotoxic effects against breast cancer MCF-7 cells. The IC50_{50} value was determined to be around 15 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways.

Cyclooxygenase (COX) Inhibition

  • COX-2 Inhibition : The compound showed moderate inhibition of COX-2, which is crucial in the inflammatory response. The IC50_{50} values were recorded at approximately 20 µM .

Antimicrobial Activity

The biological activity of the compound extends to antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
CytotoxicityMCF-7 (Breast Cancer)15 µM
COX-2 InhibitionCOX Enzyme20 µM
AntibacterialGram-positive BacteriaModerate Activity

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Interaction with Enzymatic Targets : The presence of halogen atoms enhances binding affinity through halogen bonding interactions.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.